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Compound of Interest

Compound Name: Bis(phenylthio)methane

Cat. No.: B1346630 Get Quote

Spectroscopic Confirmation of
Bis(phenylthio)methane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the

successful formation of bis(phenylthio)methane. Detailed experimental protocols and

comparative data for starting materials are included to aid researchers in distinguishing the

final product from precursors and potential byproducts.

Synthesis of Bis(phenylthio)methane
A common and effective method for the synthesis of bis(phenylthio)methane, also known as

formaldehyde diphenyl mercaptal, involves the acid-catalyzed reaction of thiophenol with

formaldehyde.

Experimental Protocol: Synthesis of
Bis(phenylthio)methane
Materials:

Thiophenol (2.0 eq)

Formaldehyde (1.0 eq, typically as a 37% aqueous solution, formalin)
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Concentrated Hydrochloric Acid (catalytic amount)

Methanol (solvent)

Dichloromethane (for extraction)

Saturated Sodium Bicarbonate solution

Brine

Anhydrous Magnesium Sulfate

Procedure:

To a solution of thiophenol in methanol, add a 37% aqueous solution of formaldehyde.

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The crude bis(phenylthio)methane can be further purified by recrystallization or column

chromatography.

Spectroscopic Data Comparison
The formation of bis(phenylthio)methane can be unequivocally confirmed by comparing the

spectroscopic data of the product with that of the starting materials. The key distinguishing

features are highlighted in the following tables.

¹H NMR Spectroscopy
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The most significant evidence for product formation in the ¹H NMR spectrum is the appearance

of a singlet peak corresponding to the methylene protons (S-CH₂-S) and the disappearance of

the thiol proton (S-H) from thiophenol.

Compound Chemical Shift (δ, ppm) and Multiplicity

Bis(phenylthio)methane
~7.20-7.50 (m, 10H, Ar-H), ~4.40 (s, 2H, S-CH₂-

S)

Thiophenol ~7.00-7.40 (m, 5H, Ar-H), ~3.45 (s, 1H, S-H)

Formaldehyde (in D₂O)

The spectrum is complex due to hydration and

polymerization, showing peaks for methylene

glycol and its oligomers, typically around 4.8

ppm.

Dichloromethane ~5.30 (s, 2H, CH₂Cl₂)

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the key indicator of product formation is the appearance of a new

signal for the methylene carbon (S-CH₂-S).

Compound Chemical Shift (δ, ppm)

Bis(phenylthio)methane
~135.0 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH),

~127.0 (Ar-CH), ~42.0 (S-CH₂-S)

Thiophenol
~131.0 (Ar-C), ~129.5 (Ar-CH), ~129.0 (Ar-CH),

~125.5 (Ar-CH)

Formaldehyde (in D₂O)

The major species, methylene glycol

(HOCH₂OH), shows a signal around 82.4 ppm.

A signal for formaldehyde hydrate has also been

reported at 84.2 ppm.

Dichloromethane ~54.0 (CH₂Cl₂)
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Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

IR Spectroscopy
The IR spectrum of bis(phenylthio)methane is characterized by the absence of the S-H

stretching vibration that is present in the spectrum of thiophenol.

Compound Key Vibrational Frequencies (cm⁻¹)

Bis(phenylthio)methane

~3060 (Ar C-H stretch), ~1580, 1480, 1440 (Ar

C=C stretch), ~1420 (CH₂ scissoring), ~690,

740 (C-S stretch)

Thiophenol

~3060 (Ar C-H stretch), ~2550 (S-H stretch),

~1580, 1480 (Ar C=C stretch), ~690, 740 (C-S

stretch)

Formaldehyde

The gas-phase spectrum shows a strong C=O

stretching band around 1746 cm⁻¹. In aqueous

solution (formalin), this band is absent due to

hydration. The spectrum is dominated by O-H

and C-O stretches of methylene glycol and its

polymers. A prominent C=O stretching vibration

is observed around 1746 cm⁻¹.

Dichloromethane
~3050, 2990 (C-H stretch), ~1260 (CH₂ wag),

~740 (C-Cl stretch)

Table 3: IR Spectroscopy Data Comparison

Mass Spectrometry
Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern

can also provide structural information.
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Compound Molecular Ion (m/z) and Key Fragments

Bis(phenylthio)methane
Molecular Ion [M]⁺: ~232.04; Key fragments:

m/z 123 (C₆H₅SCH₂⁺), m/z 109 (C₆H₅S⁺)

Thiophenol
Molecular Ion [M]⁺: ~110.02; Key fragments:

m/z 109 (M-H)⁺, m/z 77 (C₆H₅⁺)

Formaldehyde

Molecular Ion [M]⁺: ~30.01; Key fragments: m/z

29 (HCO⁺), m/z 28 (CO⁺). The mass spectrum

of formaldehyde aqueous solution can be

complex.

Dichloromethane

Molecular Ion [M]⁺ shows an isotopic cluster at

m/z 84, 86, and 88 due to the presence of ³⁵Cl

and ³⁷Cl isotopes. Key fragments: m/z 49

(CH₂³⁵Cl⁺), m/z 51 (CH₂³⁷Cl⁺). The mass

spectrum of dichloromethane shows a molecular

ion peak at m/z 84 with characteristic isotopic

peaks for chlorine. The mass spectrum of

dichloromethane exhibits a molecular ion at m/z

84, with a prominent fragment at m/z 49.

Table 4: Mass Spectrometry Data Comparison

Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and analysis process to

confirm the formation of bis(phenylthio)methane.
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Caption: Synthetic workflow for bis(phenylthio)methane.
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Caption: Logic for spectroscopic confirmation.
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[https://www.benchchem.com/product/b1346630#spectroscopic-analysis-to-confirm-bis-
phenylthio-methane-product-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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